3-Bromo-5-(3-methylthiophen-2-yl)pyridine
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Overview
Description
3-Bromo-5-(3-methylthiophen-2-yl)pyridine is an organic compound with the molecular formula C9H6BrNS. It is a heterocyclic aromatic compound that contains both a pyridine ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between the pyridine and thiophene rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-5-(3-methylthiophen-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules. The pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(methylsulfonyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
3-Bromo-5-(3-methylthiophen-2-yl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H8BrNS |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-bromo-5-(3-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-3-13-10(7)8-4-9(11)6-12-5-8/h2-6H,1H3 |
InChI Key |
APGMFUDNZZFAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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